molecular formula C13H19NO2 B12445483 N-[(2,4-dimethoxyphenyl)methyl]-2-methylprop-2-en-1-amine

N-[(2,4-dimethoxyphenyl)methyl]-2-methylprop-2-en-1-amine

Cat. No.: B12445483
M. Wt: 221.29 g/mol
InChI Key: XYTAJRYJKHIEHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,4-dimethoxyphenyl)methyl]-2-methylprop-2-en-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a 2,4-dimethoxyphenyl group attached to a methylprop-2-en-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dimethoxyphenyl)methyl]-2-methylprop-2-en-1-amine can be achieved through several synthetic routes. One common method involves the reduction of 2,4-dimethoxybenzonitrile using sodium borohydride (NaBH4) in the presence of boron trifluoride etherate (BF3.OEt2) in tetrahydrofuran (THF) . This reduction yields 2,4-dimethoxybenzylamine, which can then be further reacted with appropriate reagents to form the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments are common practices to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethoxyphenyl)methyl]-2-methylprop-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenating agents such as bromine (Br2) and chlorine (Cl2) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler amine derivatives.

Scientific Research Applications

N-[(2,4-dimethoxyphenyl)methyl]-2-methylprop-2-en-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of industrial resins and other chemical products.

Mechanism of Action

The mechanism of action of N-[(2,4-dimethoxyphenyl)methyl]-2-methylprop-2-en-1-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of protein kinases, which are involved in cell growth and signaling. This inhibition can lead to various biological effects, including the modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features and the range of reactions it can undergo

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-2-methylprop-2-en-1-amine

InChI

InChI=1S/C13H19NO2/c1-10(2)8-14-9-11-5-6-12(15-3)7-13(11)16-4/h5-7,14H,1,8-9H2,2-4H3

InChI Key

XYTAJRYJKHIEHB-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CNCC1=C(C=C(C=C1)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.